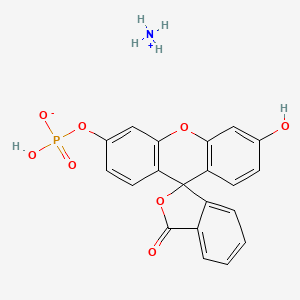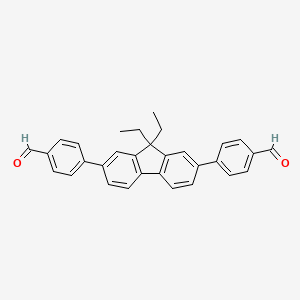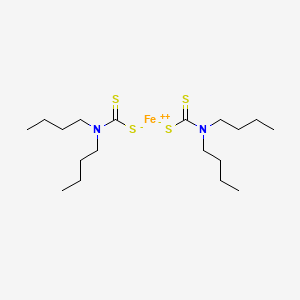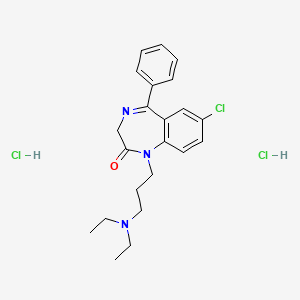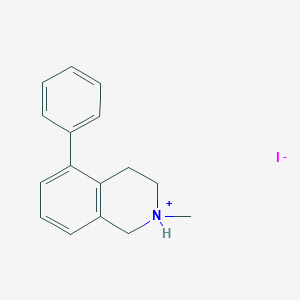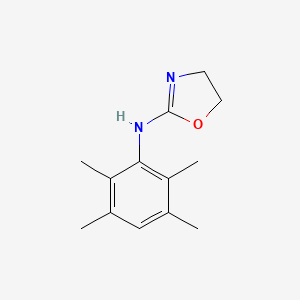
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is a compound that features a unique combination of aniline and oxazoline moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxazoline ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- typically involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. This process can be promoted by triflic acid (TfOH), which facilitates the formation of the oxazoline ring while generating water as the only byproduct . The reaction tolerates various functional groups and can be conducted under mild conditions, making it an efficient and environmentally friendly method .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalytic dehydration and other green chemistry approaches can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can modify the oxazoline ring or the aniline moiety.
Substitution: Substitution reactions can occur at the aniline or oxazoline rings, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes and participate in catalytic processes .
Comparaison Avec Des Composés Similaires
2-(2-Oxazolinyl)aniline: Shares the oxazoline and aniline moieties but lacks the tetramethyl substitution.
Chiral Antifungal Amides: These compounds contain oxazoline rings and are used as succinate dehydrogenase inhibitors.
Uniqueness: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
102583-79-9 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
N-(2,3,5,6-tetramethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H18N2O/c1-8-7-9(2)11(4)12(10(8)3)15-13-14-5-6-16-13/h7H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
SJVRKJITRDKDSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)NC2=NCCO2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


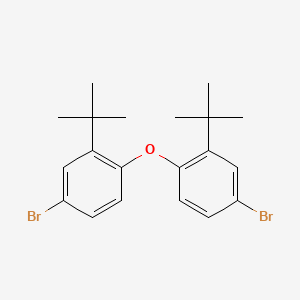
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
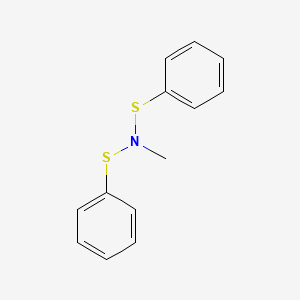
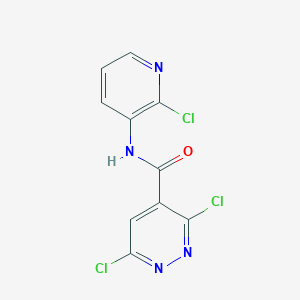
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)

